Terazosin

Description

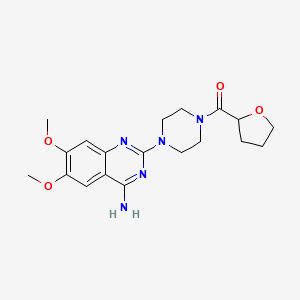

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKUSRYTPJJLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate) | |

| Record name | Terazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023639 | |

| Record name | Terazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.50e+00 g/L | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63590-64-7 | |

| Record name | Terazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

271-274, 273 °C | |

| Record name | Terazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Terazosin: A Technical Guide to a Selective Alpha-1 Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a quinazoline-derivative and a long-acting, selective alpha-1 adrenergic receptor antagonist.[1] It is primarily utilized in the management of benign prostatic hyperplasia (BPH) and essential hypertension.[1][2] Its therapeutic effects stem from its ability to block alpha-1 adrenoceptors, which leads to the relaxation of smooth muscle in blood vessels and the prostate gland.[3][4] This guide provides a detailed overview of this compound's mechanism of action, pharmacological properties, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects by selectively and competitively blocking alpha-1 adrenergic receptors. These receptors are prevalent in the smooth muscle of various tissues, including blood vessels, the prostate gland, the prostatic capsule, and the bladder neck.[3][4]

The binding of endogenous catecholamines, such as norepinephrine, to alpha-1 adrenergic receptors triggers a signaling cascade that results in smooth muscle contraction. This compound's antagonism at these receptors disrupts this pathway, leading to smooth muscle relaxation.[3] This action results in vasodilation of peripheral blood vessels, which reduces total peripheral vascular resistance and subsequently lowers blood pressure.[4] In the context of BPH, the relaxation of smooth muscle in the prostate and bladder neck alleviates urinary obstruction and improves urine flow.[3][5]

Downstream Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through the Gq alpha subunit. The binding of an agonist like norepinephrine initiates a conformational change in the receptor, activating the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction. This compound blocks the initial binding of norepinephrine, thereby inhibiting this entire cascade.

Figure 1. Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.

Pharmacological Data

This compound demonstrates high affinity for alpha-1 adrenergic receptors. While it is considered selective for alpha-1 over alpha-2 receptors, studies on its selectivity among the alpha-1 subtypes (α1A, α1B, and α1D) have shown that it binds with relatively equal high affinity to all three.[6] The antagonist potencies in functional assays correlate well with its binding affinities.[7]

| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | α2-Adrenoceptor | Reference |

| Ki (nM) | 2.5 | 2.0 | - | 1000 | [8] |

| pKi | ~8.9 | ~8.7 | ~8.5 | - | [6][7] |

Note: Ki values can vary between studies and tissues. The data presented is a representative summary.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standard in vitro assays, such as radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of this compound and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The alpha adrenergic binding properties of this compound in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Terazosin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of terazosin, a selective alpha-1 adrenergic receptor antagonist. The information presented herein is intended to support research and development applications by providing detailed quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways.

Pharmacokinetics

This compound is characterized by its rapid and nearly complete absorption following oral administration, with a predictable pharmacokinetic profile that facilitates once-daily dosing.[1]

Absorption and Distribution

Following oral administration, this compound is well-absorbed, with peak plasma concentrations (Cmax) typically reached within one to two hours.[2][3] The bioavailability of this compound is high and is not significantly affected by the presence of food, although food may delay the time to peak plasma concentration by approximately 40 minutes.[4][5] this compound is extensively bound to plasma proteins, with a binding percentage of 90-94%.[3][4]

Metabolism and Excretion

This compound undergoes extensive metabolism in the liver with minimal first-pass effect.[6] The primary routes of elimination are through the feces (approximately 60%) and urine (approximately 40%).[4] The elimination half-life of this compound is approximately 12 hours in adults, which supports a once-daily dosing regimen.[2][3] In geriatric patients, the plasma clearance of this compound may be reduced by about 30%, and the half-life can extend to approximately 14 hours.[4][6]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in humans.

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 1 - 2 hours | [2][3] |

| Half-Life (t½) | ~12 hours (adults), ~14 hours (geriatric) | [2][3][4][6] |

| Plasma Protein Binding | 90 - 94% | [3][4] |

| Bioavailability | Almost complete | [3][7] |

| Volume of Distribution (Vd) | 25 - 30 L | [3] |

| Plasma Clearance | 80 mL/min | [3] |

| Renal Clearance | 10 mL/min | [3] |

| Primary Route of Elimination | Biliary tract | [3] |

| Excretion (Urine) | ~40% (10% as parent drug) | [4][6] |

| Excretion (Feces) | ~60% (20% as parent drug) | [4][6] |

Pharmacodynamics

This compound is a selective antagonist of alpha-1 adrenergic receptors, which are integral to the sympathetic nervous system's control of smooth muscle tone.[8][9]

Mechanism of Action

This compound competitively blocks alpha-1 adrenergic receptors in the smooth muscle of blood vessels, the prostate, and the bladder neck.[10][11] This blockade inhibits the effects of norepinephrine, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[4][10] In the urinary tract, the relaxation of smooth muscle in the prostate and bladder neck reduces urinary outflow resistance.[6][12]

Receptor Binding Affinity

This compound demonstrates high affinity for alpha-1 adrenergic receptors. Studies have shown that this compound and its enantiomers have Ki values in the low nanomolar range for alpha-1 adrenoceptor subtypes.[13] It exhibits a significantly lower affinity for alpha-2 adrenergic receptors, indicating its selectivity.[14][15]

Quantitative Pharmacodynamic Parameters

The following table presents the binding affinities of this compound for alpha-1 adrenergic receptors.

| Parameter | Tissue | Value | Reference |

| Ki (rac-terazosin) | Human Prostate | 3.6 nM | [16] |

| Ki (R(+)-terazosin) | Human Prostate | 3.8 nM | [16] |

| Ki (S(-)-terazosin) | Human Prostate | 2.8 nM | [16] |

| Ki (rac-terazosin) | Canine Brain | 6.7 nM | [16] |

| IC50 (for [125I]-Heat binding) | Human Prostate | 2.5 nM | [14] |

| IC50 (for [125I]-Heat binding) | Canine Brain | 2.0 nM | [14] |

Signaling Pathway

This compound acts by blocking the signaling cascade initiated by the activation of alpha-1 adrenergic receptors, which are Gq-protein coupled receptors. The diagram below illustrates this pathway.

Caption: Alpha-1 adrenergic receptor signaling pathway blocked by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments in this compound research.

Quantification of this compound in Plasma using LC-MS/MS

This protocol is adapted from a method for quantifying this compound in human plasma.[17][18]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., prazosin).[17]

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.[19]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) or equivalent.[17]

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).[17]

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

-

Construct a calibration curve using known concentrations of this compound in plasma.

-

Quantify this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Alpha-1 Adrenergic Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for alpha-1 adrenergic receptors.[20][21][22]

1. Membrane Preparation:

-

Homogenize tissue (e.g., human prostate or brain tissue) in a cold lysis buffer.[20]

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Binding Assay:

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

For total binding, omit the unlabeled this compound. For non-specific binding, add a high concentration of a non-radiolabeled alpha-1 antagonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]

3. Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, trapping the membranes with bound radioligand.[20]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for this compound Quantification in Plasma by LC-MS/MS.

Caption: Workflow for an Alpha-1 Receptor Radioligand Binding Assay.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 5. This compound Capsules, 1mg, 2mg, 5mg and 10 mg [dailymed.nlm.nih.gov]

- 6. This compound CAPSULES, USP [dailymed.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 11. This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 12. droracle.ai [droracle.ai]

- 13. Actions of this compound and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The alpha adrenergic binding properties of this compound in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Laboratory assessment of this compound and alpha-1 blockade in prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alpha 1-adrenoceptor properties of this compound HCl and its enantiomers in the human prostate and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simple and fast LC-MS/MS method for quantification of this compound in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

Beyond the Alpha-1 Blockade: An In-depth Technical Guide to the Non-Adrenergic Molecular Targets of Terazosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin, a quinazoline-based compound, is a well-established α1-selective adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3][4][5][6] Its therapeutic effects in these conditions are primarily attributed to the relaxation of smooth muscle in the prostate, bladder neck, and blood vessels.[2][3] However, a growing body of evidence reveals that this compound's pharmacological activity extends beyond its adrenergic blockade, unveiling a complex polypharmacology with significant implications for cancer therapy, neuroprotection, and metabolic diseases.[7][8][9][10][11][12][13]

This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond its classical role as an adrenergic antagonist. It is designed to be a resource for researchers and drug development professionals, offering detailed insights into this compound's non-adrenergic mechanisms of action, quantitative pharmacological data, and the experimental methodologies used to elucidate these activities.

Core Non-Adrenergic Mechanisms of Action

Induction of Apoptosis in Cancer Cells

A significant body of research has demonstrated that this compound can induce apoptosis in various cancer cell lines, most notably in prostate and bladder cancer.[14][9][10][15][16][17][18][19][20] This pro-apoptotic effect is independent of its α1-adrenoceptor antagonism, as evidenced by the fact that other α1-blockers lacking the quinazoline moiety, such as tamsulosin, do not elicit a similar response.[14][10][16][17]

The apoptotic pathway induced by this compound is multifaceted and appears to be independent of the tumor suppressor proteins p53 and Rb.[15][20] Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[15]

-

Cell Cycle Arrest: Induction of G1 phase cell cycle arrest, accompanied by the upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[15][20]

-

Deregulation of TGF-β Signaling: Implication of the transforming growth factor-beta (TGF-β) signaling pathway.[14][10][16]

-

Induction of Anoikis: Disruption of cell attachment to the extracellular matrix, a process known as anoikis.[14][10][16]

Activation of Phosphoglycerate Kinase 1 (PGK1)

Recent studies have identified the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) as a novel and direct target of this compound.[7][8][21][22][23][24][25][26] this compound binds to PGK1 and enhances its enzymatic activity, leading to an increase in ATP production.[7][8][13][21][23] This mechanism is of particular interest for its potential neuroprotective effects in conditions associated with impaired energy metabolism, such as Parkinson's disease.[8][12][13][21][23]

The interaction between this compound and PGK1 is dose-dependent, with low concentrations of this compound activating the enzyme and higher concentrations leading to inhibition.[7][8][21] The proposed mechanism for this activation at low concentrations involves this compound binding to the ADP/ATP binding pocket and introducing a bypass pathway that facilitates more rapid product release.[8][21]

Activation of Heat Shock Protein 90 (Hsp90)

The increased cellular ATP levels resulting from PGK1 activation by this compound can, in turn, enhance the chaperone activity of Heat Shock Protein 90 (Hsp90), an ATP-dependent molecular chaperone.[7][24] This activation of Hsp90 is thought to contribute to the stress-resistant phenotype observed in cells treated with this compound.[7]

Inhibition of Angiogenesis

This compound has been shown to possess anti-angiogenic properties, reducing tumor vascularity in transitional cell carcinoma of the bladder.[9][27][28] This effect is attributed to the inhibition of endothelial cell proliferation and tube formation.[28]

GPR119 Agonism and Inhibition of the MST1-Foxo3a Pathway

A recent study has proposed that this compound can act as an agonist for the G Protein-Coupled Receptor 119 (GPR119), leading to an increase in intracellular cyclic AMP (cAMP) and ATP levels.[11] This study also demonstrated that this compound inhibits the MST1-Foxo3a signaling pathway, a pathway implicated in β-cell apoptosis and dysfunction.[11] These findings suggest a potential role for this compound in the treatment of metabolic disorders such as diabetes.

Phosphodiesterase (PDE) Inhibition

Some evidence suggests that this compound, similar to its structural analog prazosin, may act by inhibiting phosphodiesterases (PDEs).[12] This inhibition would lead to an increase in intracellular cyclic nucleotides, contributing to smooth muscle relaxation. However, this mechanism is less extensively characterized compared to the other non-adrenergic actions of this compound.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of this compound with its non-adrenergic molecular targets.

| Target | Parameter | Value | Cell/System | Reference |

| Phosphoglycerate Kinase 1 (PGK1) | Kd | 2.9 μM | In vitro | [29] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the non-adrenergic effects of this compound.

Assays for Apoptosis Induction

-

Cell Viability Assay (MTT Assay):

-

Seed prostate or bladder cancer cells (e.g., PC-3, DU145) in 96-well plates.

-

Treat cells with varying concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Culture and treat cells with this compound as described above.

-

Fix the cells with a cross-linking agent (e.g., paraformaldehyde).

-

Permeabilize the cells to allow entry of the labeling enzyme.

-

Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect DNA fragmentation, a hallmark of apoptosis.[18]

-

-

Flow Cytometry for Cell Cycle Analysis:

-

Harvest this compound-treated and control cells.

-

Fix the cells in cold 70% ethanol to preserve cellular structures.

-

Treat the cells with RNase A to remove RNA, ensuring that the dye specifically binds to DNA.

-

Stain the cells with a fluorescent DNA intercalating agent, such as Propidium Iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][30][15][31][32]

-

-

Western Blotting for Apoptotic Proteins:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for proteins of interest (e.g., Bax, Bcl-2, p27KIP1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[24][29][33][34][35][36]

-

Assays for PGK1 and Hsp90 Activity

-

PGK1 Enzymatic Activity Assay:

-

A coupled enzyme assay can be used to measure PGK1 activity.

-

The reaction mixture contains purified PGK1, its substrates (ADP and 1,3-bisphosphoglycerate), and a coupling enzyme system (e.g., glyceraldehyde-3-phosphate dehydrogenase and NAD+).

-

The production of ATP by PGK1 is coupled to the reduction of NAD+ to NADH by the coupling enzyme.

-

The increase in NADH is monitored by measuring the absorbance at 340 nm over time.[1][13][37]

-

-

Cellular ATP Measurement Assay:

-

Culture cells and treat with this compound.

-

Lyse the cells to release intracellular ATP.

-

Add a reagent containing luciferase and its substrate, D-luciferin.

-

In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Measure the luminescence using a luminometer, which is directly proportional to the ATP concentration.[14][7][8][9][10]

-

-

Hsp90 ATPase Activity Assay:

Assays for Angiogenesis

-

Microvessel Density (MVD) Analysis:

-

Obtain tumor tissue sections from control and this compound-treated subjects.

-

Perform immunohistochemistry using antibodies against endothelial cell markers, such as CD31 or Factor VIII.

-

Identify "hot spots" of neovascularization by scanning the sections at low magnification.

-

Count the number of stained microvessels in several high-power fields to determine the MVD.[3][11][21][23][40]

-

Assays for GPR119 Agonism and Downstream Signaling

-

cAMP Accumulation Assay:

-

Use a cell line stably expressing GPR119 (e.g., HEK293-GPR119).

-

Treat the cells with this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based kit.[4][16][22][27][41]

-

-

Western Blotting for MST1-Foxo3a Pathway:

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound-induced apoptotic signaling pathway.

Caption: this compound's activation of the PGK1/Hsp90 pathway.

Caption: General experimental workflow for Western blotting.

Conclusion

The pharmacological profile of this compound is far more intricate than its well-documented role as an α1-adrenergic receptor antagonist. Its ability to induce apoptosis, activate PGK1 and Hsp90, inhibit angiogenesis, and potentially modulate GPR119 and PDE activity opens up a wide range of therapeutic possibilities beyond its current clinical applications. The independent nature of these effects from its adrenergic blockade, particularly the pro-apoptotic and bioenergetic-enhancing activities, positions this compound and its quinazoline-based analogs as promising candidates for drug repurposing and development in oncology, neurodegenerative diseases, and metabolic disorders.

This guide has provided a detailed overview of the current understanding of this compound's non-adrenergic molecular targets, supported by quantitative data and experimental methodologies. Continued research into these novel mechanisms of action is crucial for unlocking the full therapeutic potential of this versatile molecule and for the rational design of new drugs with improved efficacy and safety profiles. The provided protocols and pathway diagrams serve as a foundational resource for scientists and researchers dedicated to advancing our knowledge in these exciting areas of drug discovery.

References

- 1. Frontiers | this compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]

- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 3. Automatic quantification of microvessel density in urinary bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP Assays | What is an ATP Assay? [promega.kr]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents [frontiersin.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Alpha 1-adrenoceptor antagonists this compound and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and this compound via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The alpha1-adrenoceptor antagonist this compound induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Angiogenesis in urinary bladder carcinoma as defined by microvessel density (MVD) after immunohistochemical staining for Factor VIII and CD31 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Microvessel density as a prognostic marker in bladder carcinoma: correlation with tumor grade, stage and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. s3.amazonaws.com [s3.amazonaws.com]

- 27. researchgate.net [researchgate.net]

- 28. Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 31. Flow cytometry with PI staining | Abcam [abcam.com]

- 32. cancer.wisc.edu [cancer.wisc.edu]

- 33. origene.com [origene.com]

- 34. researchgate.net [researchgate.net]

- 35. google.com [google.com]

- 36. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 37. scribd.com [scribd.com]

- 38. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. tandfonline.com [tandfonline.com]

- 41. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 42. researchgate.net [researchgate.net]

- 43. FoxO3a Antibody | Cell Signaling Technology [cellsignal.com]

The Role of Terazosin in the Activation of Phosphoglycerate Kinase 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin, a quinazoline-based α1-adrenergic receptor antagonist, has been identified as a novel activator of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway. This activation is independent of its canonical role as an α1-adrenoceptor blocker and presents a promising therapeutic avenue for a range of conditions linked to metabolic dysfunction, including neurodegenerative diseases like Parkinson's. This technical guide provides an in-depth overview of the molecular mechanism, signaling pathways, and experimental validation of this compound's action on PGK1. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for the scientific community.

Introduction

Phosphoglycerate kinase 1 (PGK1) is a crucial ATP-generating enzyme in glycolysis, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, thus producing 3-phosphoglycerate (3-PG) and ATP.[1] The serendipitous discovery of this compound as a PGK1 activator has opened new avenues for therapeutic intervention in diseases characterized by impaired cellular bioenergetics.[2] Notably, this compound has demonstrated neuroprotective effects in various preclinical models of Parkinson's disease by enhancing ATP levels in the brain.[3] This guide delves into the core of this compound's interaction with PGK1, providing the technical details necessary for researchers to understand, replicate, and build upon these seminal findings.

Molecular Mechanism of Action

This compound directly binds to PGK1, a fact confirmed through in vitro pull-down assays and X-ray crystallography.[4] Structural studies have revealed that this compound binds to the ADP/ATP binding site of PGK1.[5] Interestingly, this binding presents a paradox: while it competitively inhibits the binding of the natural substrate ADP, at lower concentrations, it facilitates the overall enzymatic reaction.[5][6]

The proposed mechanism for this activation is the accelerated release of the product, ATP, from the enzyme's active site.[5] The release of ATP is often the rate-limiting step in the PGK1 catalytic cycle. By binding to the nucleotide-binding pocket, this compound is thought to induce a conformational change that promotes the dissociation of ATP, thereby increasing the enzyme's turnover rate.[5] This leads to a biphasic dose-response curve, where low concentrations of this compound activate PGK1, while higher concentrations lead to competitive inhibition.[5][7]

Signaling Pathway

The activation of PGK1 by this compound initiates a downstream signaling cascade that contributes to cellular stress resistance. The primary consequence of PGK1 activation is an increase in intracellular ATP levels. This surge in ATP enhances the chaperone activity of Heat Shock Protein 90 (Hsp90), an ATPase that is known to associate with PGK1.[8] Activated Hsp90, in turn, promotes resistance to a variety of cellular stresses, including oxidative stress, and inhibits apoptosis.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. Pgk1 activation restores endothelial metabolic homeostasis to alleviate vascular aging and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Terazosin's Modulation of Cellular Energy Metabolism and ATP Homeostasis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terazosin, a quinazoline-derivative drug, is a selective alpha-1 adrenergic receptor antagonist traditionally prescribed for benign prostatic hyperplasia (BPH) and hypertension.[1][2][3][4][5] Emerging research has unveiled a novel mechanism of action for this compound, independent of its alpha-1 blocking activity, with significant implications for cellular energy metabolism. This document provides a comprehensive technical overview of this compound's ability to enhance cellular bioenergetics, primarily through the activation of the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1), leading to increased ATP production.[6][7][8][9] This effect has positioned this compound as a potential therapeutic agent for neurodegenerative diseases, such as Parkinson's Disease (PD), where impaired energy metabolism is a key pathological feature.[5][6][10] This guide details the molecular mechanisms, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the involved pathways.

Core Mechanism of Action: PGK1 Activation

Beyond its well-documented role as an alpha-1 adrenergic antagonist, this compound directly interacts with and modulates the activity of Phosphoglycerate Kinase 1 (PGK1).[6][7][9] PGK1 is a crucial enzyme in the glycolytic pathway, where it catalyzes the first ATP-generating step: the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate.[11][12]

The interaction exhibits a biphasic dose-response relationship:

-

Low Concentrations: this compound acts as an activator of PGK1, enhancing its enzymatic activity and thereby boosting the rate of glycolysis.[7] This leads to a significant increase in cellular ATP levels.[6][7][8]

-

High Concentrations: At higher concentrations, this compound can competitively inhibit PGK1 activity, as its binding site on the enzyme overlaps with the ADP/ATP binding pocket.[7]

A mass action mathematical model suggests a paradoxical mechanism for this activation. It proposes that at low concentrations, this compound binding introduces a bypass pathway that accelerates the release of the product (ATP) from the enzyme, which is a rate-limiting step, thus increasing the overall enzymatic turnover rate.[7][13] This enhanced glycolytic flux not only produces ATP directly but also provides pyruvate for mitochondrial oxidative phosphorylation, further contributing to the cellular energy pool.[7][11]

Signaling Pathway Diagram

Caption: this compound activates PGK1, enhancing the ATP-producing step in glycolysis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various preclinical and clinical studies.

Table 1: Effect of this compound on Cellular ATP Levels

| Model System | This compound Concentration | Change in ATP Levels | Reference |

| MIN6 Cells (Palmitate-induced stress) | Not specified | Prevented decrease in intracellular ATP | [14] |

| MIN6 Cells (MST1 overexpression) | Not specified | Counteracted reduction in intracellular ATP | [14] |

| Primary Hippocampal Neurons (Low glucose) | 10 µM | Elevated resting ATP, blunted stimulus-induced drop | [11] |

| Human iPSC-derived Dopamine Neurons | Not specified | Increased ATP levels | [6] |

| Mouse Brain (in vivo) | Not specified | Increased striatal ATP levels | [6] |

| Human Whole Blood (in vivo, PD patients) | Not specified | Significant increase vs. placebo (p<0.01) | [6] |

| Human Brain (in vivo, PD patients) | Not specified | Significant increase in βATP:Pi ratio | [6] |

Table 2: Effect of this compound on Glycolysis and Mitochondrial Function

| Parameter | Model System | This compound Treatment | Observation | Reference |

| Glycolysis | Pre-clinical models & humans | Administration of this compound | Hypothesized to enhance the rate of glycolysis | [10] |

| Mitochondrial Membrane Potential | MIN6 Cells (Palmitate-induced stress) | Intervention with this compound | Reversed the decline in mitochondrial membrane potential | [14] |

| Reactive Oxygen Species (ROS) | MIN6 Cells (Palmitate-induced stress) | Intervention with this compound | Decreased ROS production | [14] |

| Mitochondrial Structure | MIN6 Cells (Palmitate-induced stress) | Intervention with this compound | Restored number and structure of mitochondria | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to this compound's metabolic effects.

Measurement of Cellular ATP Levels

A common and highly sensitive method for quantifying ATP is the bioluminescence-based luciferase assay.[15]

Principle: The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP to produce oxyluciferin and light.[15][16] The emitted light is directly proportional to the ATP concentration and is measured using a luminometer.[15][17]

Protocol Outline:

-

Cell Culture & Treatment: Plate cells at a desired density (e.g., 10³-10⁴ cells/well in a 96-well plate) and treat with this compound or vehicle control for the specified duration.

-

Cell Lysis: For adherent cells, remove the culture medium. Add a cell lysis reagent (e.g., Nuclear Releasing Reagent) to release intracellular ATP.[16] For suspension cells, the lysis reagent can be added directly to the cell suspension.[16]

-

Reagent Addition: Prepare an ATP detection cocktail containing D-luciferin substrate and luciferase enzyme in an appropriate buffer.[16] Add this cocktail to the cell lysate.

-

Signal Detection: Immediately measure the luminescent signal using a plate-reading luminometer.[16][17]

-

Quantification: Generate a standard curve using known concentrations of ATP.[16] Normalize the sample readings to total protein content or cell number (determined by a parallel viability assay like XTT) to calculate ATP concentration per cell.[18]

Workflow for ATP Measurement

Caption: Standard workflow for a luciferase-based cellular ATP assay.

Assessment of Glycolysis Rate (Seahorse XF Analyzer)

The Seahorse Extracellular Flux (XF) Analyzer is a standard tool for measuring cellular metabolism in real-time by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[19] ECAR is an indicator of the glycolytic rate, as the conversion of glucose to lactate results in the extrusion of protons into the extracellular medium.[19][20]

Principle: The Glycolysis Stress Test sequentially injects metabolic modulators to reveal key parameters of glycolytic function.

Protocol Outline (Glycolysis Stress Test):

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.

-

Assay Preparation: The day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium (e.g., XF Base Medium supplemented with glutamine) and incubate in a non-CO₂ incubator.

-

Instrument Setup: Load the sensor cartridge with the metabolic modulators:

-

Port A: Glucose (to initiate glycolysis)

-

Port B: Oligomycin (an ATP synthase inhibitor, forcing cells to rely on glycolysis, revealing maximal glycolytic capacity)

-

Port C: 2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)

-

-

Assay Execution: Place the microplate in the Seahorse XF Analyzer. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.

-

Data Analysis: The resulting ECAR profile is used to calculate:

Workflow for Glycolysis Stress Test

Caption: Workflow for assessing cellular glycolysis using the Seahorse XF Analyzer.

Implications for Neuroprotection

Impaired brain energy metabolism and reduced ATP levels are established features of neurodegenerative conditions like Parkinson's Disease (PD).[6][8][10] The ability of this compound to enhance glycolysis and boost ATP production provides a direct mechanism to counteract this bioenergetic deficit.[6][21]

-

Preclinical Evidence: In multiple toxin-induced and genetic animal models of PD, this compound administration has been shown to slow or prevent neuron loss.[6][21] This neuroprotective effect is associated with increased ATP levels in the brain.[6][21][22]

-

Human Database Studies: Large-scale analyses of health databases indicate that men taking this compound or related drugs (doxazosin, alfuzosin) for BPH have a reduced risk of developing PD compared to those taking tamsulosin (an α-1 blocker that does not activate PGK1) or 5α-reductase inhibitors.[6][23]

-

Clinical Pilot Study: A pilot study in individuals with PD demonstrated that this compound treatment led to a significant increase in brain ATP levels, confirming target engagement in humans.[6][22]

The collective evidence suggests that by restoring cellular energy homeostasis, this compound can mitigate the metabolic stress that contributes to neuronal vulnerability and degeneration.[11][13][22]

Conclusion and Future Directions

This compound's off-target effect as a PGK1 activator represents a significant paradigm shift, repositioning it from a urological and antihypertensive drug to a promising candidate for disease modification in neurodegeneration. Its ability to directly enhance the fundamental process of glycolysis and increase cellular ATP provides a robust mechanism for protecting energy-deficient neurons.

For researchers and drug development professionals, this dual-action molecule offers several key takeaways:

-

Validated Target: PGK1 is now a clinically validated target for enhancing cellular bioenergetics.

-

Repurposing Opportunity: this compound itself is being investigated in clinical trials for PD, representing an accelerated path for a repurposed drug.[9]

-

Therapeutic Development: The unique activatory mechanism of this compound on PGK1 can inform the design of novel, more potent, and specific activators that lack the cardiovascular side effects associated with alpha-1 blockade.

Future research should focus on elucidating the downstream effects of sustained PGK1 activation, exploring its therapeutic potential in other diseases characterized by metabolic dysfunction, and developing next-generation bioenergetic drugs inspired by this compound's mechanism.

References

- 1. This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]

- 6. A Pilot to Assess Target Engagement of this compound in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. parkinsonsmovement.com [parkinsonsmovement.com]

- 10. Assessing Target Engagement for this compound | Parkinson's Disease [michaeljfox.org]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. This compound activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATP Assays | What is an ATP Assay? [promega.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. cals.cornell.edu [cals.cornell.edu]

- 18. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. Benign prostatic hyperplasia - Wikipedia [en.wikipedia.org]

- 22. neurology.org [neurology.org]

- 23. medrxiv.org [medrxiv.org]

Terazosin's Pro-Apoptotic Potential in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin, a quinazoline-based α1-adrenoceptor antagonist traditionally used for the treatment of benign prostatic hyperplasia (BPH) and hypertension, has emerged as a compound of interest in oncology for its ability to induce apoptosis in various cancer cell lines.[1][2] This effect is notably independent of its α1-adrenoceptor blocking activity, suggesting a distinct mechanism of action with therapeutic potential.[1][3] This technical guide provides an in-depth overview of the current understanding of this compound's pro-apoptotic effects, detailing the molecular pathways involved, summarizing key quantitative data, and providing exemplary experimental protocols for its investigation.

Mechanism of Action: An Overview

The pro-apoptotic activity of this compound is attributed to its quinazoline structure.[1] Unlike other α1-adrenoceptor antagonists such as tamsulosin, quinazoline-based drugs like this compound and the structurally similar Doxazosin have been shown to trigger programmed cell death in cancer cells.[1] This activity is multifaceted, involving the activation of key apoptotic signaling cascades and the disruption of cell survival mechanisms.

Key Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis appears to be mediated through at least two major signaling pathways: the extrinsic death receptor pathway and a pathway involving the transforming growth factor-beta (TGF-β) signaling axis. Additionally, it has been implicated in inducing a form of apoptosis known as anoikis.

The Extrinsic (Death Receptor) Pathway

Recent evidence points towards the involvement of the Fas (also known as APO-1 or CD95) death receptor pathway in the apoptotic mechanism of quinazoline-based antagonists. This pathway is a critical component of the extrinsic apoptotic cascade. Studies on the related compound Doxazosin have shown that it can lead to the upregulation of the Fas receptor.[4] The binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) adaptor protein. FADD, in turn, recruits pro-caspase-8, leading to its cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, culminating in the activation of effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[4]

The TGF-β Signaling Pathway

This compound has been shown to enhance the expression of TGF-β1, a pleiotropic cytokine that can act as a tumor suppressor in the early stages of cancer by inhibiting cell growth and inducing apoptosis.[2][3] The binding of TGF-β1 to its receptor complex on the cell surface initiates a signaling cascade that leads to the upregulation of cyclin-dependent kinase inhibitors, such as p27KIP1.[5] p27KIP1 plays a crucial role in cell cycle arrest, and its induction by this compound contributes to the inhibition of cancer cell proliferation.[5] Furthermore, the TGF-β pathway can also lead to the activation of caspases, thereby directly contributing to the apoptotic process.[2]

Regulation of Bcl-2 Family Proteins

The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family is a critical determinant of cell fate. Studies have shown that this compound can modulate this balance in favor of apoptosis. Specifically, it has been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the intrinsic apoptotic pathway.

Induction of Anoikis

Anoikis is a form of programmed cell death that is induced when anchorage-dependent cells detach from the surrounding extracellular matrix (ECM). Resistance to anoikis is a hallmark of metastatic cancer cells. Quinazoline-based α1-adrenoceptor antagonists have been shown to induce anoikis in prostate cancer cells.[1] This effect is associated with the disruption of cell-extracellular matrix interactions.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound and the related compound Doxazosin have been quantified in various cancer cell lines. The following tables summarize some of the key findings.

| Drug | Cell Line | Cancer Type | Concentration | Duration | Apoptotic Index (%) | Reference |

| Doxazosin | PC-3 | Prostate Cancer | 15 µM | 48 hours | 11.6 | [1] |

| Doxazosin | PC-3 | Prostate Cancer | 15 µM | 72 hours | 19.4 | [1] |

| This compound | TCC | Bladder Cancer | N/A (in vivo) | N/A | 3.0 (vs. 1.7 in untreated) | [7] |

| Drug | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | PC-3 | Prostate Cancer | >100 µM | [4] |

| This compound | Benign Prostatic Cells | N/A | >100 µM | [4] |

Experimental Protocols

Investigating the pro-apoptotic effects of this compound involves a variety of standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as described above.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions) in a humidified chamber at 37°C for 60 minutes.

-

Staining and Visualization: If using a fluorescent label, counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p27KIP1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Conclusion and Future Directions

This compound demonstrates significant potential as a pro-apoptotic agent in various cancer cell types, particularly in prostate and bladder cancer. Its ability to induce apoptosis through multiple signaling pathways, independent of its primary pharmacological target, makes it an intriguing candidate for drug repurposing and development.

Future research should focus on:

-

Elucidating the precise upstream molecular targets of this compound that initiate the pro-apoptotic signaling cascades.

-

Conducting comprehensive dose-response studies in a wider range of cancer cell lines, including those from glioma and leukemia, to determine the broader applicability of its anti-cancer effects.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

-

Translating the promising in vitro findings into in vivo animal models to assess efficacy and safety.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in oncology. The detailed methodologies and an understanding of the underlying molecular mechanisms will be crucial for advancing this promising area of research.

References

- 1. auajournals.org [auajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The alpha1-adrenoceptor antagonist this compound induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EFFECT OF this compound ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Terazosin in Modulating Smooth Muscle Contraction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin is a quinazoline-derivative and a selective alpha-1 adrenergic receptor antagonist widely utilized in the clinical management of benign prostatic hyperplasia (BPH) and hypertension.[1] Its therapeutic efficacy is primarily attributed to its ability to modulate smooth muscle contraction in the prostate and vasculature. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, detailed experimental protocols for its characterization, and quantitative data on its potency and affinity. The included signaling pathway diagrams, experimental workflows, and structured data tables are intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Mechanism of Action: Alpha-1 Adrenergic Blockade

This compound exerts its pharmacological effects by competitively blocking alpha-1 adrenergic receptors located on smooth muscle cells.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction.[3] By antagonizing these receptors, this compound prevents this cascade, resulting in smooth muscle relaxation.

There are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D.[3] The distribution of these subtypes varies among different smooth muscle tissues, which can influence the tissue-specific effects of antagonists. All three subtypes are coupled to the Gq/11 family of G-proteins.[4][5]

Signaling Pathway of Alpha-1 Adrenergic Receptor Activation and this compound Inhibition

The activation of alpha-1 adrenergic receptors by an agonist such as norepinephrine triggers a well-defined intracellular signaling pathway, which is effectively inhibited by this compound.

Quantitative Data

The potency and affinity of this compound have been quantified in various tissues and for different alpha-1 adrenoceptor subtypes. This data is crucial for understanding its pharmacological profile.

Table 1: Affinity (pKi) of this compound for Alpha-1 Adrenoceptor Subtypes

| Receptor Subtype | Tissue/Cell Line | pKi | Reference |

| α1-Adrenoceptors | Human Prostate | - | [6] |

| α1-Adrenoceptors | Canine Brain | - | [7] |

| α1 High (S-Terazosin) | Rat Heart | > (R+) | [8] |

| α1 High (S-Terazosin) | Bovine Prostate | > (R+) | [8] |

| α1 Low (S-Terazosin) | Bovine Prostate | > (R+) | [8] |

| α1 Subtypes | Various | Low Nanomolar Ki | [1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency (IC50, pA2, pKb) of this compound in Smooth Muscle

| Parameter | Tissue | Agonist | Value | Reference |

| IC50 (corr) | Human Prostate | [125I]-Heat | 2.5 nM | [9] |

| IC50 (corr) | Human Prostate | [3H]Ra | 1.0 µM | [9] |

| IC50 (corr) | Canine Brain | [125I]-Heat | 2.0 nM | [9] |

| IC50 (corr) | Canine Brain | [3H]Ra | 0.8 µM | [9] |

| IC50 | Canine IUP | Phenylephrine | 48.6 ng/ml | [10] |

| IC50 | Canine MAP | Phenylephrine | 12.2 ng/ml | [10] |

| pKb | Human Prostate | Noradrenaline | 8.15 | [11] |

| pKb | Human Umbilical Vein | Noradrenaline | 8.07 | [11] |

| pKb | Human Mesenteric Artery | Noradrenaline | 8.27 | [11] |

| pKb | Human Renal Artery | Noradrenaline | 8.35 | [11] |

| pKb | Human Saphenous Vein | Noradrenaline | 7.8 | [11] |

| ED50 Shift | Human Vein | Phenylephrine | 102 to 759 ng/min (Day 1) | [12] |

| Mean Contraction | Human Prostate | Phenylephrine | 5,956 mV | [13] |

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. pKb is the negative logarithm of the antagonist's dissociation constant.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on smooth muscle contraction.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors.

Objective: To quantify the affinity of this compound for α1-adrenergic receptors in a given tissue or cell membrane preparation.

Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., [³H]-prazosin) with known affinity for the receptor competes with unlabeled this compound. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.[14]

Protocol:

-

Membrane Preparation:

-

Homogenize fresh or frozen smooth muscle tissue (e.g., prostate, aorta) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[15]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[15]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of radiolabeled ligand (e.g., [³H]-prazosin) near its Kd value.

-

Varying concentrations of unlabeled this compound (typically in a logarithmic series).

-

For total binding, add assay buffer instead of this compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This assay measures the functional effect of this compound on smooth muscle contractility.[16][17]

Objective: To determine the potency of this compound in inhibiting agonist-induced smooth muscle contraction.

Principle: An isolated strip of smooth muscle tissue (e.g., aortic ring, prostate strip) is suspended in an organ bath containing a physiological salt solution. The tissue is stimulated with an agonist (e.g., phenylephrine) to induce contraction, and the ability of this compound to inhibit this contraction is measured.

Protocol:

-

Tissue Preparation:

-

Euthanize the animal and dissect the desired smooth muscle tissue.[18]

-

Place the tissue in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Carefully prepare tissue strips or rings of appropriate dimensions.

-

-

Mounting and Equilibration:

-

Mount the tissue strip in an organ bath chamber filled with physiological salt solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[19]

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension to the tissue and allow it to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.[18]

-

-

Viability Test:

-

Induce a contraction with a high concentration of potassium chloride (KCl) to ensure tissue viability.

-

Wash the tissue and allow it to return to baseline.

-

-

Cumulative Concentration-Response Curve:

-

Pre-incubate the tissue with a specific concentration of this compound or vehicle for a set period.

-

Add the agonist (e.g., phenylephrine) in a cumulative manner, increasing the concentration in logarithmic steps, and record the contractile response at each concentration.

-

Repeat this process with different concentrations of this compound.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by the agonist in the absence of this compound.

-

Plot the log concentration of the agonist against the response to generate concentration-response curves.

-